

Technical Support Center: Proadrenomedullin (1-20) (rat) ELISA Kit

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Compound of Interest		
Compound Name:	Proadrenomedullin (1-20) (rat)	
Cat. No.:	B15139518	Get Quote

This technical support guide is designed for researchers, scientists, and drug development professionals using the **Proadrenomedullin (1-20) (rat)** ELISA kit. It provides troubleshooting advice for common issues, particularly low signal intensity, alongside frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Low Signal or No Signal

Q1: I am getting very low or no signal across my entire plate, including the standards. What are the possible causes and solutions?

A1: This is a common issue that can stem from several factors related to the assay protocol or reagent handling. Below is a systematic guide to troubleshooting this problem.



Troubleshooting & Optimization

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Possible Cause	Troubleshooting Recommendation
Reagent & Protocol Errors	
Incorrect Reagent Preparation	Double-check all calculations for dilutions of standards, antibodies, and other kit components. Ensure you are using the correct diluents provided in the kit for each component. [1]
Improper Reagent Storage or Handling	Verify that all kit components have been stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles of reagents.[1] Ensure all reagents were brought to room temperature (18-25°C) for at least 30 minutes before use.[2]
Omission of a Key Reagent	Systematically review the protocol to ensure that all required reagents (e.g., detection antibody, HRP conjugate) were added in the correct order.
Incubation Issues	
Incorrect Incubation Times	Adhere strictly to the incubation times specified in the kit manual. Shortened incubation periods can lead to incomplete reactions.[3]
Incorrect Incubation Temperature	Ensure incubations are carried out at the temperature specified in the protocol (e.g., 37°C).[4][5][6] Laboratory temperatures that are too low can slow down enzymatic reactions.[3]
Washing Steps	
Excessive Washing	Overly aggressive or excessive washing steps can lead to the dissociation of bound antibodies or antigen from the plate.[1]
Substrate & Plate Reader	
Inactive Substrate	The TMB substrate is light-sensitive. Ensure it has been protected from light. If the substrate



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	solution appears blue before use, it is contaminated and should be discarded.
Incorrect Plate Reader Settings	Confirm that the plate reader is set to the correct wavelength for reading the absorbance (typically 450 nm).[4][7][8]

Q2: My standard curve looks good, but my samples are showing a very low signal. What should I investigate?

A2: If the standards are performing as expected, the issue likely lies with the samples themselves or the sample matrix.



Possible Cause	Troubleshooting Recommendation
Low Analyte Concentration	The concentration of Proadrenomedullin (1-20) in your samples may be below the detection limit of the assay. Try concentrating the sample if possible, or use a more sensitive ELISA kit if available.
Improper Sample Collection & Storage	Ensure that samples were collected and stored according to the recommended procedures to avoid degradation of the analyte. For serum, allow blood to clot properly before centrifugation. For plasma, use the appropriate anticoagulant (e.g., EDTA or heparin) and centrifuge within 30 minutes of collection.[1] Samples should be stored at -20°C or -80°C and repeated freeze-thaw cycles should be avoided.[1]
Sample Matrix Interference	Components in the sample matrix (e.g., lipids in serum) can interfere with the antibody-antigen binding. It is often recommended to dilute serum or plasma samples (e.g., 1:2) with the provided sample diluent to minimize these effects.[5]
Hemolyzed Samples	Hemolysis in serum or plasma samples can interfere with the assay. It is recommended not to use samples that show signs of hemolysis.

Quantitative Data Summary

The following table presents typical data for a **Proadrenomedullin (1-20) (rat)** ELISA kit standard curve. Please note that this is for reference only, and a new standard curve should be generated for each assay.[4][7]



Concentration (pmol/L)	Average OD (450 nm)
100	2.164
50	1.731
25	1.087
12.5	0.682
6.25	0.523
3.125	0.357
1.563	0.187
0	0.104
Data adapted from a representative ELISA kit datasheet.[7]	

Experimental Protocols Detailed Assay Procedure

This protocol is a representative example for a sandwich ELISA. Always refer to the specific manual provided with your kit.

- Reagent Preparation:
 - Bring all reagents and samples to room temperature before use.
 - Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water as instructed in the manual.
 - Reconstitute the lyophilized standard with the provided Standard Diluent to create the stock solution. Allow it to sit for at least 10 minutes to ensure complete dissolution.
 - Create a dilution series of the standard using the Standard Diluent.
 - Prepare the Biotin-labeled Antibody working solution and the HRP-Streptavidin Conjugate
 (SABC) working solution by diluting the concentrated stocks with their respective diluents



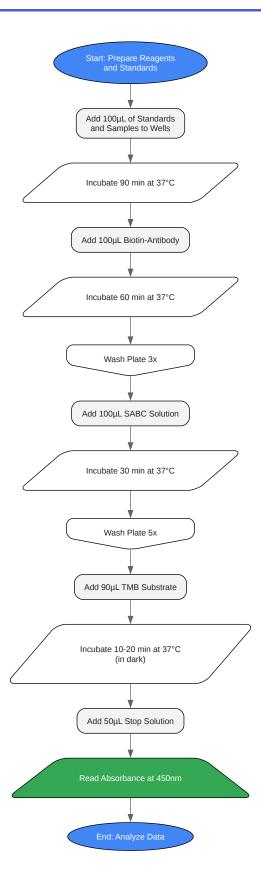
as specified in the manual. These should be prepared shortly before use.[5]

Assay Steps:

- Determine the number of wells required for your standards, samples, and blank controls. It is recommended to run all in duplicate.
- Add 100 μL of each standard, sample, and blank (Sample Diluent) to the appropriate wells
 of the pre-coated microplate.[5]
- Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.[5]
- Aspirate the liquid from each well.
- Add 100 μL of the Biotin-labeled Antibody working solution to each well.
- Cover the plate and incubate for 60 minutes at 37°C.[5]
- Aspirate and wash the plate 3 times with 1x Wash Buffer, allowing the wash buffer to remain in the wells for 1-2 minutes for each wash.[5]
- Add 100 μL of the SABC working solution to each well.
- Cover the plate and incubate for 30 minutes at 37°C.[5]
- Aspirate and wash the plate 5 times with 1x Wash Buffer.
- Add 90 μL of TMB Substrate to each well.
- Cover the plate and incubate in the dark for 10-20 minutes at 37°C.[5]
- Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read the optical density at 450 nm within 5 minutes of adding the Stop Solution.

Visualizations





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